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Compound of Interest

Compound Name: 3-Bromo-5-(m-tolyl)pyridine

CAS No.: 1070882-67-5

Cat. No.: B7853799

Get Quote

Executive Summary: The "Meta-Meta" Vector
Advantage
In medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in over 60 FDA-

approved drugs.[1][2][3][4][5][6] However, the vast majority of these utilize 2- or 4-substitution

patterns due to synthetic ease.[1][2][3][4][5][6][7][8][9] 3,5-Disubstituted pyridines represent an

underutilized geometric vector that offers distinct advantages:

Vector Orientation: They mimic the 1,3-disubstituted benzene (meta-substitution) geometry

(approx. 120° bond angle) but with significantly improved aqueous solubility due to the

pyridine nitrogen.[1][2][3][4][5][6][7][8]

Metabolic Stability: Unlike the 2- and 6-positions (susceptible to oxidation by aldehyde

oxidase) or the electron-rich 3-position of simple pyridines (susceptible to CYP450

oxidation), the 3,5-disubstitution pattern sterically and electronically shields the ring, often

extending half-life (

).[1][2][3][4][5][6][7][8]
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Basicity Modulation: 3,5-substitution allows for fine-tuning of the pyridine nitrogen's basicity

without the steric hindrance associated with 2,6-substitution, preserving the nitrogen's ability

to accept hydrogen bonds in the active site.[1][2][3][5][9]

Part 1: Physicochemical & Electronic Profile[1][3][4]
[9][10]
The choice of substitution pattern dictates the electronic environment of the pyridine nitrogen.

[2][9] Understanding this is crucial for optimizing target binding affinity (pK

matching).

Table 1: Comparative Physicochemical Properties of
Dimethylpyridines (Lutidines)
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Property
3,5-Lutidine

(Target)
2,6-Lutidine

(Comparison)
Pyridine

(Reference)
Significance

pK

(Conjugate Acid)
6.15 6.72 5.23

3,5-subs

increase basicity

via induction (+I)

but less than 2,6-

subs, avoiding

steric clash at

the N-lone pair.

[1][2][3][4][5][6]

[7][8]

Boiling Point 172 °C 144 °C 115 °C

Higher BP

indicates

stronger

intermolecular

interactions

(dipole/stacking).

[2][3][5][6][9][10]

Vector Angle ~120° ~120° N/A

3,5-vectors point

away from the N-

locus; 2,6-

vectors point

towards it.[1][2]

[3][4][5][6][7][8]

Metabolic

Liability
Low

High (N-

oxidation)
Moderate

3,5-positions

block the primary

sites of

electrophilic

metabolic attack.

[1][2][3][4][5][6]

[7][8]
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Expert Insight: The pK

of 6.15 makes 3,5-disubstituted pyridines ideal bioisosteres for aniline or phenol

moieties, maintaining solubility at physiological pH (7.[1][2][5][6][9]4) where a

fraction remains protonated, aiding solubility without trapping the drug in lysosomes.

[1][2][9][10]

Part 2: Synthetic Challenges & Solutions
The Electrophilic Paradox
The pyridine ring is electron-deficient.[1][2][3][4][5][7][8][9] Electrophilic Aromatic Substitution

(EAS) is notoriously difficult because reagents (e.g., Br

, HNO

) coordinate to the nitrogen lone pair, forming a deactivated pyridinium species.[6][9][10]

2/4-Position: Activated for nucleophilic attack (S

Ar).[1][2][3][4][5][6][7][8]

3/5-Position: Deactivated for both nucleophilic and electrophilic attack (relative to benzene).

[1][2][3][4][5][7][8]

To access 3,5-building blocks, we must bypass classical EAS or use forcing conditions.[1][2][5]

[9][10] Two primary workflows are recommended: Direct C-H Activation (Modern) and

Functionalization of 3,5-Dibromopyridine (Classical).[1][2][3][4][5][6][8][10]

Visualization: Strategic Decision Tree
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Target: 3,5-Disubstituted Pyridine

Route A: C-H Activation
(Start: Unsubstituted Pyridine)

 Late-Stage Diversification

Route B: Halogen Functionalization
(Start: 3,5-Dibromopyridine)

 Scale-Up / Specific Core

Ir-Catalyzed Borylation
([Ir(COD)(OMe)]2 + dtbpy)

Site-Selective S_NAr
(Requires strong nucleophile: NaOMe/PhSH)

 Asymmetric Subs.

Lithium-Halogen Exchange
(n-BuLi, -78°C)

 C-C Bond Formation

Intermediate: 3,5-Bis(boryl)pyridine

Suzuki-Miyaura Coupling
(Ar-X + Pd)

Electrophile Trapping
(DMF, CO2, R-CHO)

Click to download full resolution via product page

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate

availability and desired substitution pattern.

Part 3: Experimental Protocols
Protocol A: Iridium-Catalyzed C-H Borylation (Steric
Control)
This is the most powerful method for installing functionality at the 3,5-positions directly from

pyridine.[1][2][3][4][6][7][8] The reaction is driven by steric factors; the bulky ligand prevents

activation at the 2,6-positions.[1][2][3][5][9][11]

Mechanism: The active catalytic species is a tris(boryl)iridium(III) complex.[2][4][5][6][9][10] The

cycle involves oxidative addition of the C-H bond, followed by reductive elimination of the
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borylated product.[9]

Step-by-Step Procedure:

Reagents: Pyridine (1.0 equiv), Bis(pinacolato)diboron (B

pin

, 1.0–2.0 equiv), [Ir(COD)(OMe)]

(1.5 mol%), 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy, 3 mol%).[1][2][4][6][8][10]

Solvent: Octane or THF (degassed).

Reaction:

In a glovebox or under Argon, mix catalyst, ligand, and B

pin

in the solvent to generate the active catalyst (solution turns deep red/brown).[1][9][10]

Add pyridine.[1][2][3][5][9][12][13]

Heat to 80 °C for 16 hours in a sealed tube.

Workup: Cool to room temperature. Pass through a short pad of silica gel (eluting with Et

O/Hexane) to remove the catalyst.[2][6][9]

Validation:

H NMR will show a singlet at ~8.8 ppm (2,6-H) and a triplet/singlet at ~8.1 ppm (4-H),
confirming 3,5-substitution (or 3-mono if stoichiometry is controlled).[1][2][3][4][5][6][7][8]

Protocol B: Scalable Synthesis of 3,5-Dibromopyridine
For large-scale building block preparation, direct bromination is preferred over C-H activation.

[1][2][3][4][5][8]

Step-by-Step Procedure:
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Setup: Flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel.

Reagents: Pyridine (100 g), H

SO

(conc., 100 g), SOCl

(300 g), Br

(550 g).

Reaction:

Mix pyridine, H

SO

, and SOCl

carefully (exothermic).[1][6][9][10]

Heat to reflux.[1][2][3][5][9]

Add Br

dropwise over 8–10 hours while maintaining temperature at 130 °C.

Note: The high temperature and thionyl chloride are critical to overcome the activation

energy barrier of the deactivated ring.[2][9]

Quench: Steam distillation of the reaction mixture. The product precipitates in water.[2][5][9]

[12]

Purification: Recrystallize from methanol.

Yield: Typically ~80% yield of white/off-white crystals.[1][2][3][5][7][8][9]

Part 4: Case Studies & Applications
3,5-Lutidine in Drug Synthesis
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3,5-Dimethylpyridine (3,5-Lutidine) is a key intermediate in the synthesis of Omeprazole

(Prilosec).[1][2][3][4][5][6][7][8][10]

Role: It serves as the precursor to the pyridine moiety of the proton pump inhibitor.[2][5][9]

Transformation: The 3,5-dimethyl groups are essential for the electronic "tuning" of the

pyridine nitrogen, facilitating the acid-catalyzed rearrangement required for the drug's

mechanism of action (activation in the parietal cells).[1][2][4][6]

Vismodegib (Erivedge)
While Vismodegib contains a 2,5-substitution pattern on the pyridine ring, the development of

Hedgehog pathway inhibitors relied heavily on exploring the vector space around the pyridine

core.[2][6][9][10] 3,5-disubstituted analogs were screened to optimize the dihedral angle

between the pyridine and the adjacent amide, balancing potency with solubility.[1][2][9]

Antitubercular Agents
Recent studies (e.g., Sangu et al., 2024) have identified 3,5-disubstituted pyridines as potent

inhibitors of Mycobacterium tuberculosis.[1][5][6][9][10]

Building Block: 3,5-dibromopyridine.[1][2][3][5][7][8][9][12][14]

Modification: Suzuki coupling at C3 and C5 to introduce lipophilic aryl groups.

Result: Compound 24 (MIC 1.56 μg/ml) showed high selectivity for Mtb over mammalian

cells, validating the 3,5-scaffold as a non-toxic, metabolically robust core.[1][5][6][9][10]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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